molecular formula C10H16N2 B13102390 2-(4-Methylpentyl)pyrazine

2-(4-Methylpentyl)pyrazine

Cat. No.: B13102390
M. Wt: 164.25 g/mol
InChI Key: RQKKGGNHKZAOOG-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries. The unique structure of this compound, which includes a pyrazine ring substituted with a 4-methylpentyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpentyl)pyrazine typically involves the cyclization of α-aminoketones or α-aminoaldehydes. One common method is the condensation of a 1,2-diketone with a 1,2-diamine under acidic conditions . This reaction forms the pyrazine ring, and subsequent alkylation introduces the 4-methylpentyl group.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and alkylation steps. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpentyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated pyrazine derivatives.

Scientific Research Applications

2-(4-Methylpentyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpentyl)pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylpentyl)pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(4-methylpentyl)pyrazine

InChI

InChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3

InChI Key

RQKKGGNHKZAOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=NC=CN=C1

Origin of Product

United States

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